Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is a complex organic compound with a molecular formula of C26H21NO3. This compound is known for its unique structure, which includes a benzoyl group, an isoquinoline moiety, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with isoquinoline under basic conditions to form an intermediate, which is then reacted with ethyl phenylacetate in the presence of a strong base like sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The isoquinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The benzoyl and isoquinoline moieties are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate can be compared with similar compounds like ethyl 2-benzoyl-3-oxobutanoate and N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
CAS No. |
34008-40-7 |
---|---|
Molecular Formula |
C27H23NO3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-benzoyl-3-isoquinolin-1-yl-3-phenylpropanoate |
InChI |
InChI=1S/C27H23NO3/c1-2-31-27(30)24(26(29)21-14-7-4-8-15-21)23(20-12-5-3-6-13-20)25-22-16-10-9-11-19(22)17-18-28-25/h3-18,23-24H,2H2,1H3 |
InChI Key |
BBWZQZGGDBQMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)C2=NC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.